molecular formula C15H16FN3O3 B10898227 ethyl 3-[(4-fluoro-2-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(4-fluoro-2-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10898227
M. Wt: 305.30 g/mol
InChI Key: ISZKJYJXAPXQBI-UHFFFAOYSA-N
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Description

ETHYL 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorinated aniline moiety, a pyrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Fluorinated Aniline Moiety: The fluorinated aniline is introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

ETHYL 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 3-[(4-CHLORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine.

    ETHYL 3-[(4-BROMO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with a bromine atom instead of fluorine.

    ETHYL 3-[(4-IODO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of ETHYL 3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.

Properties

Molecular Formula

C15H16FN3O3

Molecular Weight

305.30 g/mol

IUPAC Name

ethyl 5-[(4-fluoro-2-methylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16FN3O3/c1-4-22-15(21)13-8-12(18-19(13)3)14(20)17-11-6-5-10(16)7-9(11)2/h5-8H,4H2,1-3H3,(H,17,20)

InChI Key

ISZKJYJXAPXQBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C=C(C=C2)F)C

Origin of Product

United States

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